

An In-depth Technical Guide to Suberylglycine: Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: Suberylglycine

Cat. No.: B135176

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Abstract

Suberylglycine (N-suberoyl-glycine) is a dicarboxylic acid and an N-acylglycine that serves as a critical biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of **suberylglycine**. Detailed experimental protocols for its synthesis, purification, and analysis are outlined, and quantitative data are presented for easy reference. Furthermore, its metabolic pathway is visually represented to facilitate a deeper understanding of its biochemical significance.

Chemical Structure and Identification

Suberylglycine is formed through the conjugation of suberic acid, an eight-carbon dicarboxylic acid, with the amino acid glycine.^[1] This conjugation occurs via an amide bond between the carboxyl group of suberic acid and the amino group of glycine.

Chemical Identifiers

Identifier	Value
IUPAC Name	8-(carboxymethylamino)-8-oxooctanoic acid[2]
CAS Number	60317-54-6[1][2]
Molecular Formula	C10H17NO5[1][2]
Molecular Weight	231.25 g/mol [2]
Canonical SMILES	C(CCCC(NCC(=O)O)=O)CCC(=O)O

| InChI Key | HXATVKDSYDWTCX-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical properties of **suberylglycine** are not extensively reported in the literature. However, based on its chemical structure and data from computational models, the following properties can be summarized. **Suberylglycine** is known to be a solid at room temperature.[1]

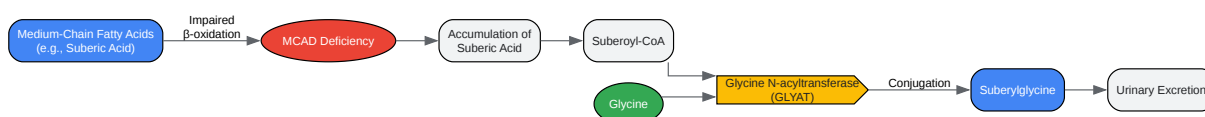
Property	Value	Source
Physical State	Solid	[1]
Melting Point	Not Available	
Boiling Point	Not Available	
Water Solubility	Not Available (predicted to be soluble)	
Solubility	Slightly soluble in DMSO and methanol[1]	Cayman Chemical
pKa (strongest acidic)	3.91 (predicted)	FooDB
pKa (strongest basic)	-1.7 (predicted)	FooDB
Polar Surface Area	103.7 Å ² (predicted)	FooDB
Rotatable Bond Count	9 (predicted)	FooDB

Biological Significance and Metabolic Pathway

Suberylglycine is an acylglycine that is normally a minor metabolite of fatty acid metabolism.[3] However, its urinary excretion is significantly increased in several inborn errors of metabolism, particularly MCAD deficiency.[1][3] This makes it a crucial biomarker for the diagnosis of such disorders.[3]

In individuals with MCAD deficiency, the enzyme responsible for the initial step of beta-oxidation of medium-chain fatty acids is defective. This leads to an accumulation of medium-chain fatty acids, including suberic acid. To mitigate the toxic effects of these accumulating acids, the body utilizes an alternative detoxification pathway involving conjugation with glycine.

The formation of **suberylglycine** is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which is located in the mitochondria.[4][5] This enzyme facilitates the transfer of the suberoyl group from suberoyl-CoA to glycine, forming **suberylglycine**, which is then excreted in the urine.[5][6]



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Caption: Metabolic pathway of **suberylglycine** formation in MCAD deficiency.

Quantitative Data

The urinary concentration of **suberylglycine** is a key diagnostic indicator for MCAD deficiency. The table below summarizes typical quantitative data found in clinical settings.

Analyte	Patient Group	Concentration Range (µg/mg of creatinine)	Reference
Suberylglycine	Healthy Controls	Undetectable to low levels	[7]
Suberylglycine	MCAD Deficient Patients	Significantly elevated	[7]
Suberylglycine	Patient with dicarboxylic aciduria	200 - 500	[6]

Experimental Protocols

Chemical Synthesis of Suberylglycine

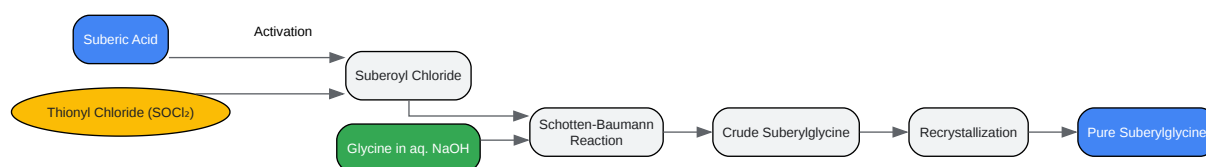
A plausible method for the chemical synthesis of **suberylglycine** can be adapted from general procedures for the preparation of N-acylglycines.

Materials:

- Suberic acid
- Thionyl chloride (SOCl₂)
- Glycine
- Sodium hydroxide (NaOH)
- Anhydrous diethyl ether
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Distilled water

Procedure:

- **Activation of Suberic Acid:** Suberic acid is converted to its more reactive acyl chloride. In a round-bottom flask, dissolve suberic acid in a minimal amount of anhydrous DCM. Add an excess of thionyl chloride dropwise at 0°C with stirring. The reaction is allowed to proceed at room temperature for several hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield suberoyl chloride.
- **Schotten-Baumann Reaction:** Glycine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 0°C. Suberoyl chloride, dissolved in a water-immiscible organic solvent like diethyl ether, is added dropwise to the glycine solution with vigorous stirring. The pH of the aqueous layer is maintained in the alkaline range by the addition of NaOH solution as needed.
- **Work-up and Purification:** After the addition is complete, the mixture is stirred for an additional period. The layers are separated, and the aqueous layer is acidified with hydrochloric acid to precipitate the **suberylglycine**. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).



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Caption: General workflow for the chemical synthesis of **suberylglycine**.

Purification of Suberylglycine

Purification of **suberylglycine** from biological samples or a crude synthesis reaction can be achieved using standard chromatographic techniques.

Materials:

- Crude **suberylglycine** sample

- Silica gel for column chromatography
- Solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate)
- Thin-layer chromatography (TLC) plates
- High-performance liquid chromatography (HPLC) system with a C18 column (for high purity)

Procedure:

- Column Chromatography: A silica gel column is prepared using a suitable solvent system. The crude **suberylglycine** is dissolved in a minimal amount of the eluent and loaded onto the column. The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform). Fractions are collected and analyzed by TLC to identify those containing the pure product.
- High-Performance Liquid Chromatography (HPLC): For obtaining highly pure **suberylglycine**, reversed-phase HPLC is a suitable method. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution of **suberylglycine** is monitored by a UV detector.

Analytical Methods for Quantification

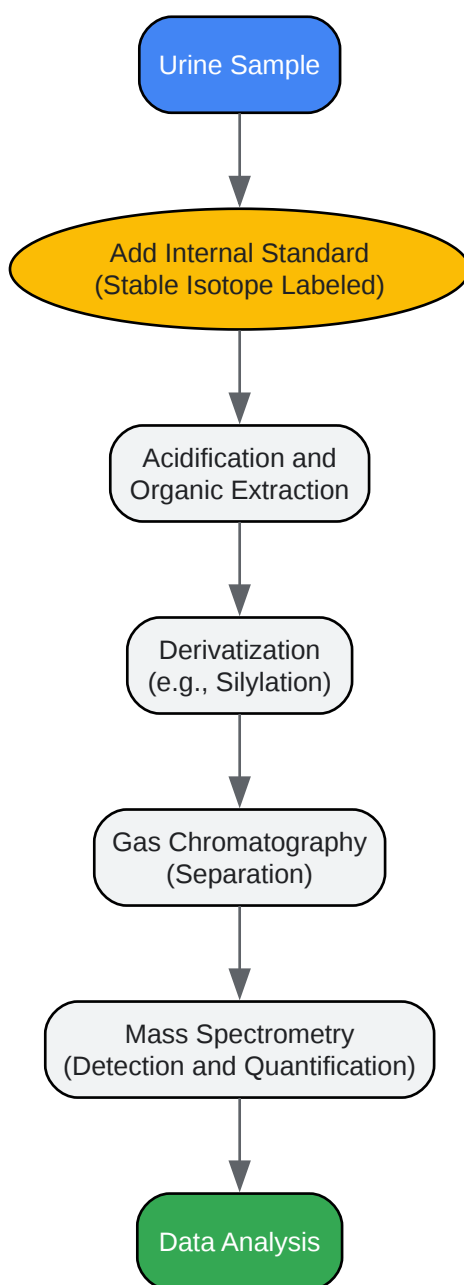
The quantification of **suberylglycine** in biological fluids, particularly urine, is crucial for clinical diagnosis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods employed.^[8]

5.3.1. GC-MS Analysis Protocol Outline

- Sample Preparation: A known volume of urine is spiked with a stable isotope-labeled internal standard of **suberylglycine**. The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate).
- Derivatization: The carboxyl and amino groups of **suberylglycine** are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The temperature of the oven is programmed to separate the analytes. The eluting compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.



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Caption: Workflow for the quantification of **suberylglycine** in urine by GC-MS.

Conclusion

Suberylglycine is a molecule of significant clinical interest due to its role as a biomarker for MCAD deficiency and other related metabolic disorders. A thorough understanding of its chemical structure, properties, and the metabolic pathways it is involved in is crucial for researchers and clinicians in the field of inborn errors of metabolism. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and analysis, which are essential for further research and diagnostic applications. Continued investigation into the biological roles of **suberylglycine** may uncover new insights into fatty acid metabolism and its associated pathologies.

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